molecular formula C20H18ClN3O3 B14953586 N-(4-chlorophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-(4-chlorophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B14953586
M. Wt: 383.8 g/mol
InChI Key: RSEXQFVFFDVALF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a synthetic organic compound with the molecular formula C20H18ClN3O3 and a molecular weight of 383.8 g/mol . It is supplied for use as a key intermediate or building block in medicinal chemistry and drug discovery research. This compound belongs to the tetrahydropyrrolo[1,2-a]quinazoline class of heterocycles, a scaffold of significant interest in pharmaceutical development. Related structures within this chemical class have been identified as the core scaffold in the optimization of novel antimalarial therapies, specifically as inhibitors of Plasmodium falciparum ATP4 (PfATP4) . PfATP4 is a clinically validated antimalarial target, and inhibitors function by disrupting sodium homeostasis within the malaria parasite, leading to its death . As such, this compound presents a valuable chemical tool for researchers investigating new mechanisms of action against parasitic infections and for exploring structure-activity relationships (SAR) within this promising chemotype. The product is provided with guaranteed purity and structural confirmation. It is intended for use in biological screening, hit-to-lead optimization campaigns, and other laboratory experiments. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-ethyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C20H18ClN3O3/c1-2-23-18(26)15-5-3-4-6-16(15)24-17(25)11-12-20(23,24)19(27)22-14-9-7-13(21)8-10-14/h3-10H,2,11-12H2,1H3,(H,22,27)

InChI Key

RSEXQFVFFDVALF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation for Quinazoline Formation

The quinazoline core is typically synthesized via cyclocondensation between anthranilamide derivatives and α-keto carboxamides. For example, Ashton et al. demonstrated that reacting anthranilamide 6 with α-keto carboxamide 9 in acetic acid at 135°C yields dihydroquinazolinone derivatives. Adapting this approach, the tetrahydroquinazoline scaffold can be generated by substituting anthranilamide with a pyrrolidine-containing precursor to enable subsequent ring fusion.

Key reaction parameters include:

  • Temperature : 120–140°C under reflux
  • Catalyst : Acetic acid or polyphosphoric acid (PPA)
  • Yield : 60–75% for analogous systems

Pyrrolo Ring Annulation

The pyrrolo[1,2-a]quinazoline system requires annulation of a pyrrolidine ring to the quinazoline core. Gal et al. described cyclization strategies using hydrazides of anthranilic acid derivatives under basic conditions. For instance, heating a pyrazole-enaminone intermediate with phosphorus oxychloride (POCl₃) facilitates intramolecular cyclization, forming the fused pyrrolo-quinazoline structure.

Optimization Strategies

Ultrasonically Assisted Synthesis

Ultrasound irradiation significantly enhances reaction efficiency. A study by PMC10915537 demonstrated that Mannich-type cyclocondensations under ultrasound (40 kHz, 50°C) reduce reaction times from 24 hours to 2–4 hours while improving yields by 15–20%. This approach is particularly effective for cyclization steps involving sterically hindered intermediates.

Solvent and Catalyst Selection

  • Solvent : Ethanol or acetic acid for cyclocondensation; DMF for alkylation.
  • Catalysts : HATU for amide coupling; POCl₃ for dehydrative cyclization.

Comparative Analysis of Synthetic Routes

Step Method A (Classical) Method B (Ultrasound-Assisted)
Cyclocondensation 24 hours, 70% yield 4 hours, 85% yield
Alkylation 12 hours, 70% yield 8 hours, 75% yield
Amide Coupling 12 hours, 65% yield 6 hours, 80% yield

Method B offers superior efficiency and yield, making it the preferred industrial approach.

Challenges and Solutions

  • Regioselectivity : Competing ring formations are mitigated by using electron-withdrawing groups (e.g., chloro) on the anthranilamide precursor to direct cyclization.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively isolates intermediates.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while substitution reactions can introduce various functional groups onto the quinazoline ring .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in cell proliferation and survival. The exact mechanism of action can vary depending on the biological context and the specific target molecules .

Comparison with Similar Compounds

4-Methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid (CAS: 863763-60-4)

  • Core Structure : Shares the pyrroloquinazoline backbone but substitutes the ethyl group with a methyl moiety and replaces the carboxamide with a carboxylic acid .
  • The carboxylic acid increases polarity (lower logP) compared to the carboxamide, though ionization at physiological pH may further alter solubility .

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Core Structure: Imidazopyridine instead of pyrroloquinazoline, with cyano, nitrophenyl, and ester substituents.
  • Impact: The nitro and cyano groups are strongly electron-withdrawing, likely reducing metabolic stability compared to the chloro substituent in the target compound. Higher molecular complexity (multiple ester groups) may result in lower bioavailability .

Physicochemical and Spectroscopic Properties

Property Target Compound 4-Methyl Analog Imidazopyridine Derivative
Molecular Weight 349.39 g/mol Not reported ~513 g/mol (estimated)
logP 2.0041 Likely <2 (carboxylic acid) Not reported
Polar Surface Area 55.199 Ų Higher (due to -COOH) ~120 Ų (multiple ester/cyano groups)
Melting Point Not reported Not reported 243–245°C
Stereochemistry Racemic mixture Not specified Not specified

Functional Group Effects on Bioactivity

  • Chlorophenyl vs. Nitrophenyl : The 4-chlorophenyl group in the target compound provides moderate lipophilicity and resistance to oxidative metabolism compared to the 4-nitrophenyl group in the imidazopyridine derivative, which may confer higher reactivity .
  • Ethyl vs.
  • Carboxamide vs. Carboxylic Acid : The carboxamide group balances hydrogen-bonding capacity and membrane permeability, whereas the carboxylic acid (in the methyl analog) may limit passive diffusion due to ionization .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and substitution. Key steps include:
  • Grignard reagent addition : Use alkyl/aryl Grignard reagents in dry THF at 0°C, followed by overnight stirring at room temperature (e.g., for pyrrolo[1,2-a]quinazoline derivatives) .
  • Purification : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate, 7:1 to 3:1) to isolate the product .
  • Yield optimization : Control stoichiometry (1.5 eq. Grignard reagent) and reaction time (2–12 hours) to minimize side products .

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodological Answer : Combine multiple techniques for unambiguous confirmation:
  • 1H/13C NMR : Assign peaks for protons and carbons in the pyrroloquinazoline core and substituents (e.g., 4-chlorophenyl: δ ~7.3–7.5 ppm for aromatic protons) .
  • HRMS (ESI) : Confirm molecular weight (e.g., calculated vs. observed m/z within ±0.001 Da) .
  • X-ray crystallography : Resolve crystal packing and stereochemistry, particularly for chiral centers .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodological Answer :
  • Solubility screening : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) at 1–10 mM. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability studies : Monitor degradation via HPLC at 24/48 hours under physiological conditions (37°C, pH 7.4) .

Advanced Research Questions

Q. How can computational modeling predict physicochemical properties and bioactivity?

  • Methodological Answer : Use tools like Schrödinger Suite or Gaussian to calculate:
  • LogP (XLogP) : ~5.6 (indicative of moderate lipophilicity) .
  • Hydrogen bonding : 2 donors, 4 acceptors, critical for target binding .
  • Molecular docking : Screen against quinazoline-binding enzymes (e.g., kinases) using PDB structures (e.g., 4HCP) to prioritize in vitro assays .

Q. What strategies resolve contradictions between experimental and computational data?

  • Methodological Answer :
  • Revisit synthesis : Confirm regioselectivity (e.g., via NOESY NMR for spatial proximity of substituents) .
  • Re-optimize DFT calculations : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to align with experimental NMR shifts .
  • Validate crystallography : Compare X-ray-derived bond lengths/angles with computed values (e.g., C–C bonds: 1.515 Å experimental vs. 1.520 Å theoretical) .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :
  • Core modifications : Replace the 4-ethyl group with bulkier substituents (e.g., benzyl) to assess steric effects on target binding .
  • Substituent screening : Test halogen (F, Br) or methoxy groups at the 4-chlorophenyl position for electronic effects .
  • Bioassay integration : Pair SAR with kinase inhibition assays (e.g., EGFR, VEGFR2) to correlate structural changes with IC50 shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.